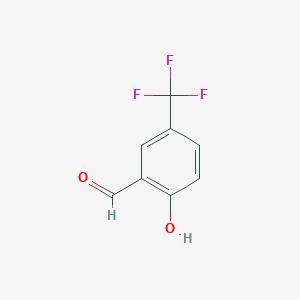

2-Hydroxy-5-(trifluoromethyl)benzaldehyde

Übersicht

Beschreibung

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde is an organic compound that is formed as an intermediate during the biotransformation pathways of CP-122,721 in humans .

Synthesis Analysis

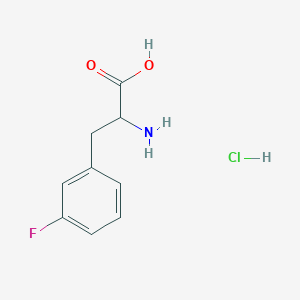

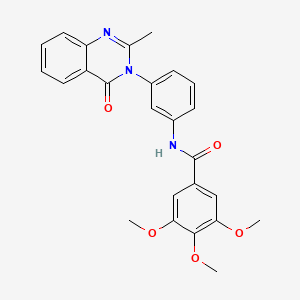

The synthesis of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde involves several steps. It can be prepared from 2-Methoxy-5-(trifluoromethoxy)benzaldehyde . It may also be used in the preparation of several compounds such as 2-[(E)-2-hydroxy-5-(trifluoromethoxy)benzylideneamino]-4-methylphenol, (E)-2-((3-fluorophenylimino)methyl)-4-(trifluoromethoxy) phenol, and 2-[(E)-(naphthalen-2-ylimino) methyl]-4-(trifluoromethoxy) phenol .Chemical Reactions Analysis

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde is involved in several chemical reactions. It can be used in the preparation of various compounds, as mentioned in the Synthesis Analysis section .Physical And Chemical Properties Analysis

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde is a solid substance with a boiling point of 82 °C/60 mmHg and a melting point of 31-33 °C . Its molecular weight is 206.12 . It has a SMILES string representation of Oc1ccc(OC(F)(F)F)cc1C=O .Wissenschaftliche Forschungsanwendungen

Photocatalysis

One notable application of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde is in the field of photocatalysis. Research by Marotta et al. (2011) demonstrates its role in the selective oxidation of benzyl alcohol to benzaldehyde using a TiO2/Cu(II)/UV solar system. This study highlights the potential of such compounds in facilitating photocatalytic reactions, emphasizing their significance in chemical synthesis and environmental applications (Marotta et al., 2011).

Synthetic Chemistry

The compound plays a critical role in synthetic chemistry. Jian-bin (2011) investigated the synthesis of 5-tert-Butyl-2-hydroxy-benzaldehyde, providing insights into the formation of derivatives of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde for various applications (Hui Jian-bin, 2011). Additionally, Zhang et al. (2013) studied the synthesis of a family of cubane cobalt and nickel clusters, incorporating derivatives of 2-Hydroxy-benzaldehyde, which could have implications in the development of new materials and catalysts (Shuhua Zhang et al., 2013).

Solid Phase Organic Synthesis

Swayze (1997) explored the use of benzaldehyde derivatives, including 2-Hydroxy-5-(trifluoromethyl)benzaldehyde, as linkers for solid phase organic synthesis. This research is significant for the development of new methodologies in pharmaceutical and chemical manufacturing (E. Swayze, 1997).

Organic Reaction Mechanisms

Rozendaal et al. (1993) conducted a study that provides insights into the mechanism of the Baylis-Hillman reaction, using benzaldehyde derivatives. This research enhances understanding of complex organic reaction mechanisms, which is crucial for the development of new synthetic strategies (E. V. Rozendaal et al., 1993).

Catalysis

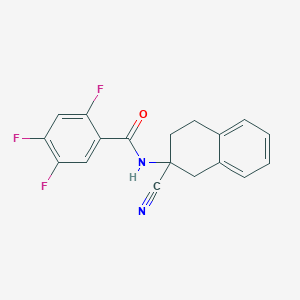

The role of benzaldehyde derivatives in catalysis is demonstrated by Wu et al. (2021), who used 2-Fluoro-5-(trifluoromethyl)aniline, a related compound, in Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes. This application is crucial for the synthesis of complex organic molecules and pharmaceuticals (Yong Wu et al., 2021).

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . The safety pictograms associated with this compound are GHS07 . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Wirkmechanismus

Target of Action

It’s known to affect the respiratory system .

Biochemical Pathways

2-Hydroxy-5-(trifluoromethyl)benzaldehyde is formed as an intermediate during the biotransformation pathways of CP-122,721 in humans

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde. For instance, it should be handled in a well-ventilated place . Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented .

Eigenschaften

IUPAC Name |

2-hydroxy-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-8(10,11)6-1-2-7(13)5(3-6)4-12/h1-4,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQPCQLNANMZFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-5-(trifluoromethyl)benzaldehyde | |

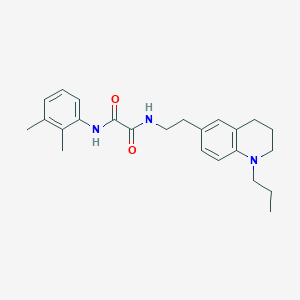

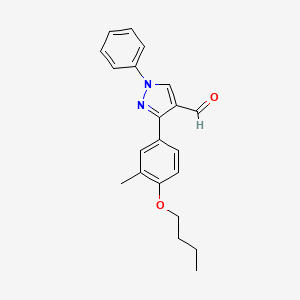

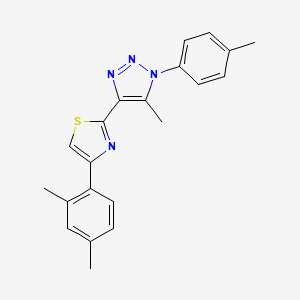

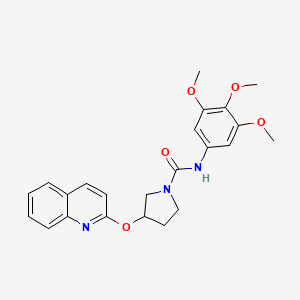

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3,4-difluorobenzamide](/img/structure/B2768041.png)

![6-(4-Fluorophenyl)-2-[[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2768051.png)

![2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]benzo[f]chromen-3-one](/img/structure/B2768055.png)

![4-(Imidazo[1,2-a]pyridin-2-yl)benzene-1,2-diol](/img/structure/B2768060.png)